N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]piperidine-1-carboxamide
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Overview
Description
N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]piperidine-1-carboxamide is a useful research compound. Its molecular formula is C18H25N3O4 and its molecular weight is 347.415. The purity is usually 95%.
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Scientific Research Applications
Molecular Interactions and Receptor Studies
One study investigated the molecular interaction of a related compound, a cannabinoid receptor antagonist, highlighting its binding interaction with the CB1 receptor. This research provides insights into the compound's conformational dynamics and its implications for receptor binding, contributing to the development of pharmacophore models for cannabinoid receptor ligands (Shim et al., 2002).
Antidepressant and Nootropic Agents
Another study described the synthesis and pharmacological evaluation of compounds for their potential as antidepressant and nootropic agents. This research underscores the importance of structural modification and functional group variation in enhancing pharmacological activities, providing a foundation for further development of CNS active agents (Thomas et al., 2016).
Anti-Inflammatory and Analgesic Agents
Further, novel compounds derived from visnagenone and khellinone were synthesized and evaluated for their anti-inflammatory and analgesic activities. This study highlights the therapeutic potential of these compounds, indicating their efficacy as COX inhibitors and their potential for the development of new therapeutic agents (Abu-Hashem et al., 2020).
Antimyotonic Agents
Research into constrained analogues of tocainide for the development of antimyotonic agents has shown that specific modifications can result in compounds with increased potency and use-dependent block of skeletal muscle sodium channels. This work contributes to the search for more effective treatments for myotonic disorders (Catalano et al., 2008).
Inhibitors of Soluble Epoxide Hydrolase
A study identified triazine-containing compounds as inhibitors of soluble epoxide hydrolase, revealing their potential in modulating inflammatory responses. This research demonstrates the role of the triazine heterocycle in achieving high potency and selectivity, suggesting these compounds as tools for investigating disease models (Thalji et al., 2013).
Mechanism of Action
Target of Action
Similar compounds, such as piperidine derivatives, have been found to play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Mode of Action
It is known that piperidine derivatives can interact with their targets in various ways, leading to changes in cellular processes . The resulting piperidinol undergoes dehydration in an acidic environment to form 1,4,5,6-tetrahydropyridine .
Biochemical Pathways
Compounds with similar structures have been found to exhibit a broad range of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Similar compounds have been found to have therapeutic applications in the treatment of pain, especially neuropathic pain, and are useful for arresting cell growth and apoptosis of neoplastic cells, thereby useful in anticancer treatment .
Properties
IUPAC Name |
N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]piperidine-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O4/c1-24-15-7-6-14(11-16(15)25-2)21-12-13(10-17(21)22)19-18(23)20-8-4-3-5-9-20/h6-7,11,13H,3-5,8-10,12H2,1-2H3,(H,19,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTMPULMVHVNSGU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)N3CCCCC3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.